N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core, which is a fused heterocyclic system, and is substituted with a 4-fluorophenyl group and an acetamide moiety. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ketone group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has shown potential as an inhibitor of specific enzymes, which could be useful in treating diseases such as cancer.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and exhibit similar biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds share structural similarities and are studied for their potential as enzyme inhibitors.
Fluorophenyl-substituted heterocycles: These compounds have similar substituents and are investigated for their unique chemical and biological properties
Properties
Molecular Formula |
C23H17FN6O2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[4-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H17FN6O2/c1-13-20(15-3-5-16(24)6-4-15)22-27-26-21-19(30(22)28-13)11-12-29(23(21)32)18-9-7-17(8-10-18)25-14(2)31/h3-12H,1-2H3,(H,25,31) |
InChI Key |
ZAHSJTLXUPXVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC=C(C=C5)F |
Origin of Product |
United States |
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